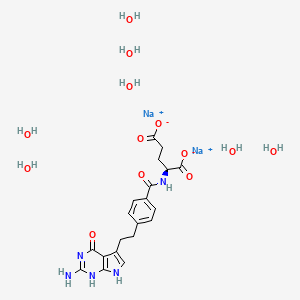

Pemetrexed disodium heptahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pemetrexed disodium heptahydrate (CAS 357166-29-1) is a multi-targeted antifolate antineoplastic agent widely procured for the formulation of intravenous chemotherapeutics, particularly for malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC). As the thermodynamically stable heptahydrate salt of pemetrexed, it provides optimal physicochemical properties for pharmaceutical manufacturing, including high aqueous solubility (≥30 mg/mL) and resistance to polymorphic transitions. By acting as a potent inhibitor of thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), it disrupts folate-dependent metabolic processes essential for cell replication [1]. Its procurement is heavily favored in both clinical manufacturing and advanced oncology research due to its established safety profile, reliable lyophilization behavior, and superior formulation stability compared to alternative hydration states or free acid forms[1].

Substituting pemetrexed disodium heptahydrate with its free acid form, alternative salts (such as arginine or ditromethamine), or different hydration states (like the hemipentahydrate) introduces significant risks in formulation reproducibility and shelf-life stability [1]. The free acid is practically insoluble in water, necessitating complex, in situ salt-formation steps that complicate pH control and increase the risk of precipitation in ready-to-dilute injectables [1]. Furthermore, lower hydration states, such as the 2.5 hydrate (hemipentahydrate), are thermodynamically less stable and prone to moisture-induced phase transitions during storage or lyophilization, which can alter the dissolution rate and impurity profile[2]. Consequently, substituting the heptahydrate form compromises the strict quality control and processability required for high-concentration parenteral formulations, making exact material selection critical for regulatory compliance and manufacturing consistency [2].

Thermodynamic Stability and Polymorphic Integrity During Storage

The heptahydrate form of pemetrexed disodium is specifically engineered to overcome the stability limitations of lower hydration states. Compared to the 2.5 hydrate (hemipentahydrate), the heptahydrate demonstrates superior thermodynamic stability under standard pharmaceutical storage conditions, resisting spontaneous polymorphic transitions and minimizing the formation of related degradation substances [1].

| Evidence Dimension | Phase stability and impurity formation risk |

| Target Compound Data | Heptahydrate form maintains polymorphic integrity and a stable impurity profile under standard temperature and humidity. |

| Comparator Or Baseline | Pemetrexed disodium 2.5 hydrate (hemipentahydrate) |

| Quantified Difference | The heptahydrate provides a significantly more stable crystalline lattice, preventing the moisture-induced phase transitions and degradation commonly observed in the 2.5 hydrate during long-term storage. |

| Conditions | Long-term pharmaceutical storage and ambient handling. |

Procuring the heptahydrate form ensures consistent API handling and prevents unpredictable polymorphic shifts during the manufacturing of lyophilized intravenous powders.

Aqueous Solubility for High-Concentration Parenteral Formulation

For parenteral drug manufacturing, the active pharmaceutical ingredient must achieve complete dissolution at high concentrations. Pemetrexed disodium heptahydrate is freely soluble in water (≥30 mg/mL), allowing direct formulation of the standard 25 mg/mL clinical infusion solutions . In contrast, pemetrexed free acid is practically insoluble in aqueous media, requiring the addition of specialized counter-ions (such as arginine or tromethamine) and rigorous deoxygenation to force dissolution [1].

| Evidence Dimension | Aqueous solubility for IV reconstitution |

| Target Compound Data | ≥30 mg/mL (freely soluble in water) |

| Comparator Or Baseline | Pemetrexed free acid (<0.1 mg/mL, practically insoluble) |

| Quantified Difference | The disodium salt provides a >300-fold increase in aqueous solubility over the free diacid, enabling direct high-concentration reconstitution. |

| Conditions | Aqueous dissolution at standard room temperature (pH 6.6–7.8). |

Direct procurement of the highly soluble disodium salt eliminates complex solubilization and pH-adjustment steps, streamlining the production of ready-to-dilute liquid or lyophilized formulations.

Multi-Targeted Enzyme Inhibition Profile vs. Classical Antifolates

Pemetrexed disodium heptahydrate differentiates itself from older antifolates through its potent, multi-targeted blockade of the folate pathway. While classical agents like methotrexate primarily target dihydrofolate reductase (DHFR), pemetrexed acts as a profound inhibitor of thymidylate synthase (TS) with a Ki of 109 nM for the parent drug [1]. In contrast, methotrexate is a weak TS inhibitor (Ki = 13,000 nM) [2]. This dual TS/DHFR inhibition, supplemented by GARFT suppression, prevents standard tumor resistance mechanisms.

| Evidence Dimension | Thymidylate Synthase (TS) Inhibition (Ki) |

| Target Compound Data | Ki = 109 nM (parent drug) |

| Comparator Or Baseline | Methotrexate (Ki = 13,000 nM) |

| Quantified Difference | Pemetrexed is approximately 119-fold more potent at inhibiting TS than methotrexate, driving its efficacy in non-squamous NSCLC. |

| Conditions | In vitro isolated enzyme kinetic assays. |

The multi-targeted inhibition profile circumvents standard DHFR-mediated resistance mechanisms, making this compound the required choice for advanced non-squamous NSCLC and mesothelioma models.

Commercial Manufacturing of Lyophilized Intravenous Chemotherapeutics

Due to its high aqueous solubility (≥30 mg/mL) and thermodynamic stability, pemetrexed disodium heptahydrate is the standard active pharmaceutical ingredient (API) for formulating lyophilized powders for IV infusion. Its use ensures rapid reconstitution to the required 25 mg/mL clinical concentration without the need for complex, in situ salt formation or aggressive pH adjustments that are required when using the free acid[1].

Development of Novel Combination Therapies for NSCLC

In preclinical and clinical research targeting non-squamous non-small cell lung cancer (NSCLC), this compound is the preferred antifolate baseline. Its multi-targeted inhibition of TS, DHFR, and GARFT provides a distinct mechanistic advantage over older single-target antifolates like methotrexate, making it the ideal comparator or backbone agent when evaluating new platinum-based doublets or immune checkpoint inhibitor combinations[2].

Analytical Reference Standards for Impurity Profiling

The highly stable heptahydrate crystal form serves as a reliable analytical reference standard for quality control laboratories. Because it resists spontaneous polymorphic transitions under standard conditions better than the hemipentahydrate form, it provides a consistent baseline for validating HPLC methods, quantifying process-related impurities, and ensuring batch-to-batch reproducibility in generic drug development [1].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

Malignant pleural mesotheliomaAlimta in combination with cisplatin is indicated for the treatment of chemotherapy-naïve patients with unresectable malignant pleural mesothelioma. Non-small-cell lung cancer Alimta in combination with cisplatin is indicated for the first-line treatment of patients with locally advanced or metastatic non-small-cell lung cancer other than predominantly squamous cell histology. Alimta is indicated as monotherapy for the maintenance treatment of locally advanced or metastatic non-small-cell lung cancer other than predominantly squamous cell histology in patients whose disease has not progressed immediately following platinum-based chemotherapy. Alimta is indicated as monotherapy for the second line treatment of patients with locally advanced or metastatic non-small-cell lung cancer other than predominantly squamous cell histology.